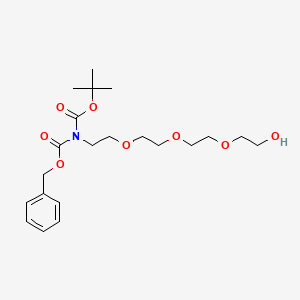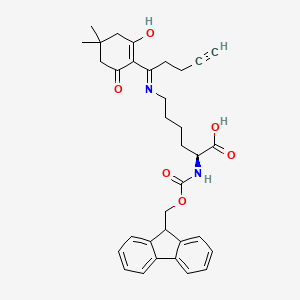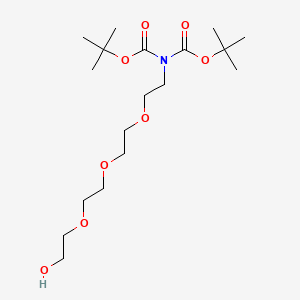
Boc,Z-AEEEE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Z-AEEEE (also referred to as Boc-Z-AEE) is a novel synthetic compound that has recently been gaining attention in the scientific community due to its potential therapeutic applications. Boc-Z-AEE is an organic molecule with a unique structure and properties, which makes it a promising candidate for further research.
Applications De Recherche Scientifique
Boc-Z-AEE has been studied for its potential therapeutic applications in a variety of areas. It has been investigated as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. In addition, it has been studied for its potential to reduce oxidative stress and protect against DNA damage. It has also been studied for its potential role in the regulation of gene expression.
Mécanisme D'action
The exact mechanism of action of Boc-Z-AEE is not yet fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes, which can reduce inflammation and oxidative stress. It is also believed to modulate the expression of certain genes, which can lead to beneficial effects on cellular function.
Biochemical and Physiological Effects
Boc-Z-AEE has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as protect against DNA damage. It has also been shown to reduce the expression of certain genes involved in inflammation and cell death. In addition, it has been shown to have anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-Z-AEE in laboratory experiments is that it is relatively easy to synthesize and use. It is also relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to using Boc-Z-AEE in laboratory experiments. For example, the effects of Boc-Z-AEE on humans have not been studied extensively, so its safety and efficacy in humans is not known.
Orientations Futures
The potential of Boc-Z-AEE is still being explored and there are many possible future directions for research. One potential area of research is to investigate the effects of Boc-Z-AEE on human health. This could involve studying its effects on inflammation, oxidative stress, and gene expression in humans. In addition, further research could explore the potential of Boc-Z-AEE as an anti-cancer agent or as a treatment for other diseases. Finally, further research could investigate the potential of Boc-Z-AEE as an antioxidant or as a protective agent against DNA damage.
Méthodes De Synthèse
Boc-Z-AEE is synthesized using a process called “ring-closing metathesis”. This process involves the reaction of two molecules with a double bond, which produces a new molecule with a single bond. The reaction is catalyzed by a ruthenium-based catalyst, which helps to speed up the reaction and increase the yield. The process is relatively straightforward and can be completed in a few steps.
Propriétés
IUPAC Name |
benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO8/c1-21(2,3)30-20(25)22(19(24)29-17-18-7-5-4-6-8-18)9-11-26-13-15-28-16-14-27-12-10-23/h4-8,23H,9-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNLAYPZKDWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc,Z-AEEEE | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














